2-Isocyanobutane

Description

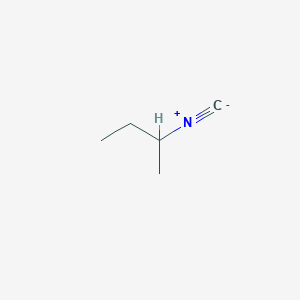

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMGIBWFZLSMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377745 | |

| Record name | 2-isocyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14069-89-7 | |

| Record name | 2-isocyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isocyanobutane and Its Isocyanide Analogs

Classical and Contemporary Preparative Routes for Isocyanides

The preparation of isocyanides has a rich history, with foundational methods that are still relevant today, alongside modern adaptations that improve efficiency and safety.

Dehydration of Formylamines and Mechanistic Considerations

A cornerstone of isocyanide synthesis is the dehydration of N-substituted formamides. nih.gov This method is widely applicable for the preparation of a variety of isocyanides. The reaction typically involves treating the corresponding formamide (B127407), such as N-(sec-butyl)formamide for the synthesis of 2-isocyanobutane, with a strong dehydrating agent in the presence of a base.

Common dehydrating agents include phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), phosgene (B1210022) (COCl₂), and the Burgess reagent. nih.govnih.govtypeset.io The choice of base is also crucial, with tertiary amines like triethylamine (B128534) (Et₃N) and pyridine (B92270) being frequently employed to neutralize the acidic byproducts. nih.gov

The mechanism of dehydration, for instance with phosphorus oxychloride, is believed to proceed through the activation of the formamide oxygen by the electrophilic phosphorus center. This is followed by elimination, facilitated by the base, to form the isocyanide.

Pioneering Syntheses by Gautier and Hoffmann

The earliest methods for isocyanide synthesis were developed in the 19th century. In 1867, Gautier reported the synthesis of isocyanides by reacting alkyl iodides with silver cyanide. researchgate.net This method, however, is often limited in scope.

A more general and widely recognized classical method is the Hoffmann isocyanide synthesis, also known as the carbylamine reaction, discovered by August Wilhelm von Hofmann. Current time information in Minneapolis, MN, US.allaboutchemistry.net This reaction involves the treatment of a primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide. allaboutchemistry.net The key intermediate in this reaction is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and the base. thechemicalscience.combyjus.com This highly reactive electrophilic species is then attacked by the nucleophilic nitrogen of the primary amine, leading to the formation of the isocyanide after a series of steps. byjus.comvedantu.com This reaction is specific to primary amines and has historically been used as a qualitative test for their presence due to the characteristic and often unpleasant odor of the isocyanide products. byjus.com

Scalable and Parallel Synthesis Techniques Applicable to Isocyanides

The demand for diverse libraries of isocyanides for applications in multicomponent reactions and drug discovery has driven the development of scalable and parallel synthesis techniques. Modern approaches have focused on improving efficiency, reducing reaction times, and simplifying purification.

Recent advancements have demonstrated the scalability of isocyanide synthesis from the millimole to the mole scale. nih.gov For instance, protocols have been developed for the large-scale synthesis of isocyanides via the dehydration of formamides, yielding multigram quantities of the desired product. uni.lu

Furthermore, parallel synthesis techniques have been successfully employed to create libraries of isocyanides. atamanchemicals.com These methods often utilize 96-well plate formats, allowing for the rapid and simultaneous synthesis of a multitude of isocyanide analogs. nih.govuni.lu This high-throughput approach is invaluable for generating chemical diversity for screening purposes.

Reductive Amination Pathways for Formamide Precursors (e.g., Leuckart-Wallach)

The synthesis of isocyanides via dehydration necessitates the availability of the corresponding N-substituted formamide precursors. A classical and effective method for the synthesis of amines, which can then be formylated, is the Leuckart-Wallach reaction. wikidata.org This reaction is a type of reductive amination that converts aldehydes or ketones into the corresponding amines. nih.gov

In the context of preparing formamide precursors, the Leuckart-Wallach reaction typically employs formic acid or a formate (B1220265) salt, such as ammonium (B1175870) formate, as both the reducing agent and the source of the amino group. wikidata.orgnih.govnih.gov The reaction proceeds by the initial formation of an iminium ion from the carbonyl compound and ammonia (B1221849) (from ammonium formate) or an amine, which is then reduced by formate. nih.gov When formamide itself is used at high temperatures, it can also serve as the nitrogen source and reducing agent, often directly yielding the N-formylated amine. nih.gov This provides a direct pathway to the formamide precursors required for isocyanide synthesis. More recent methods have focused on accelerating this reaction. uni.lunih.gov

Stereoselective Synthesis of Chiral Isocyanides, including Sec-Butyl Isocyanide

The synthesis of enantiomerically pure chiral isocyanides is of significant interest due to their application in asymmetric synthesis and the creation of complex stereochemically defined molecules. For a chiral isocyanide like sec-butyl isocyanide, the stereocenter can be introduced from a chiral starting material.

The most common approach to chiral isocyanides involves the use of an enantiomerically pure primary amine, which is then formylated and dehydrated. typeset.ionih.gov For the synthesis of a specific enantiomer of this compound, one would start with the corresponding enantiomer of sec-butylamine.

Other stereoselective methods have also been developed. These include the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. nih.gov For instance, the asymmetric addition of isocyanides to prochiral substrates catalyzed by a chiral catalyst can lead to the formation of enantioenriched products. thieme.de The development of stereoselective multicomponent reactions involving isocyanides has also become a powerful tool for generating complex chiral molecules. citeab.com

Principles of Green Chemistry in Isocyanide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isocyanides to develop more sustainable and environmentally benign processes. thechemicalscience.com Traditional methods often involve toxic reagents and generate significant amounts of waste.

Key areas of focus in greening isocyanide synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) with more environmentally friendly alternatives and avoiding toxic reagents like phosgene. uni.lufishersci.nl

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, reducing energy consumption.

Waste Reduction: Minimizing the formation of byproducts and developing processes that are easier to purify, thereby reducing solvent usage in chromatography. Recent protocols have focused on minimizing waste by, for example, avoiding aqueous workups. nih.govacs.org

Research has explored alternative dehydrating agents and reaction conditions to improve the greenness of isocyanide synthesis. nih.govfishersci.co.uk For example, the use of p-toluenesulfonyl chloride has been shown to be a more sustainable option in some cases compared to phosphorus oxychloride. uni.lufishersci.co.uk Furthermore, the development of catalytic methods for isocyanide synthesis is a key goal in green chemistry, as it reduces the amount of stoichiometric reagents required. fishersci.nl The overarching aim is to make the synthesis of valuable compounds like this compound and its analogs safer, more efficient, and more sustainable. byjus.comnih.gov

Elucidation of Reaction Mechanisms and Diverse Pathways Involving 2 Isocyanobutane

Multicomponent Reactions (MCRs) Incorporating Isocyanides

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic organic chemistry. scispace.com The unique electronic nature of the isocyanide carbon, which exhibits both nucleophilic and electrophilic character, allows for the construction of complex molecular frameworks from simple starting materials. nih.govbeilstein-journals.org Reactions like the Ugi and Passerini are foundational IMCRs that produce linear (depsi)peptide-like structures, which can serve as precursors for cyclic molecules with potentially enhanced biological and structural properties. nih.govbeilstein-journals.org

First reported by Ivar Ugi in 1959, the Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, producing α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgslideshare.net The reaction is highly efficient and tolerates a vast array of substrates, making it a staple for generating libraries of diverse compounds. researchgate.netrsc.org The U-4CR is typically favored in polar protic solvents such as methanol (B129727) or ethanol. beilstein-journals.orgbeilstein-journals.org

The generally accepted mechanism proceeds through several reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion. wikipedia.org

Imine Formation: The aldehyde (or ketone) and the amine condense to form an imine.

Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic carbon of the isocyanide (e.g., 2-isocyanobutane).

Intermediate Formation: The resulting nitrilium ion is trapped by the carboxylate anion, forming an O-acyl-isoamide intermediate (the α-adduct).

Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom, yielding the stable α-acylamino amide final product. beilstein-journals.orgwikipedia.org

A significant variant of the Ugi reaction is the Ugi four-center three-component reaction (U-4C-3CR). beilstein-journals.orgbeilstein-journals.org This modification occurs when one of the starting materials is bifunctional, containing two of the necessary reactive groups, thereby reducing the number of external components from four to three. beilstein-journals.orgmdpi.com A common example is the use of an α- or β-amino acid, which contains both the amine and carboxylic acid functionalities. beilstein-journals.orgbeilstein-journals.org

This approach has been extensively used in peptidomimetic synthesis and for creating heterocyclic structures like lactams in a single step. beilstein-journals.orgresearchgate.net For instance, the reaction of a β-amino acid, an aldehyde, and an isocyanide such as this compound can directly yield β-lactam structures. beilstein-journals.orgbeilstein-journals.org Similarly, using γ-aminobutyric acid as the bifunctional input provides direct access to γ-lactams (pyrrolidinones), the core structure of racetam drugs. researchgate.net

The scope of the U-4C-3CR is broad, but its efficiency can be influenced by the nature of the reactants. The nucleophilicity of the isocyanide, for example, can be a critical factor. In the synthesis of γ- and δ-lactams, the use of this compound (referred to as isocyano butane) has been reported to provide γ-lactams in high yields, likely due to a favorable six-membered transition state during the Mumm-rearrangement step. beilstein-journals.org

| Reactant Class | Role in U-4C-3CR | Example |

| Bifunctional Input | Provides two reactive centers (e.g., amine and acid) | β-Amino Acids, γ-aminobutyric acid |

| Carbonyl Component | Provides the electrophilic carbon for imine formation | Aldehydes, Ketones |

| Isocyanide | Acts as a C1-synthon, attacking the iminium ion | This compound |

The first isocyanide-based MCR, discovered by Mario Passerini in 1921, is the Passerini three-component reaction (P-3CR). nih.govwikipedia.org This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The P-3CR is typically performed in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran, often at high concentrations of reactants. nih.govbeilstein-journals.org

The mechanism of the Passerini reaction is believed to be non-ionic, particularly in aprotic media, and proceeds via a concerted pathway. nih.govorganic-chemistry.orgbeilstein-journals.org

Hydrogen Bond Formation: The carbonyl compound and the carboxylic acid form a hydrogen-bonded adduct.

α-Addition: In a concerted step, the isocyanide carbon undergoes a nucleophilic attack on the carbonyl carbon while simultaneously being attacked by the carboxylic acid's hydroxyl oxygen. nih.govbeilstein-journals.org This trimolecular reaction forms an α-adduct intermediate.

Rearrangement: A subsequent acyl transfer rearrangement yields the final α-acyloxy amide product. nih.govresearchgate.net

The Passerini reaction exhibits a broad scope, tolerating a wide variety of functional groups on all three components. wikipedia.orgbeilstein-journals.org This makes it a highly valuable tool for creating diverse molecular scaffolds. This compound is readily employed as the isocyanide component in this reaction.

| Component | Function | Example |

| Carbonyl Compound | Electrophile | Aldehydes, Ketones |

| Carboxylic Acid | Nucleophile & Proton Source | Acetic Acid, Benzoic Acid |

| Isocyanide | C1-Synthon | This compound |

While IMCRs like the Ugi and Passerini reactions are excellent for rapidly building linear peptide-like molecules, many applications, particularly in medicinal chemistry, require more rigid, cyclic structures. nih.govbeilstein-journals.org A powerful strategy to achieve this is to design the MCR in such a way that the product contains latent functionalities that can participate in a subsequent cyclization reaction. beilstein-journals.orgrsc.org This two-step sequence of MCR followed by a cyclization is a cornerstone of modern diversity-oriented synthesis. researchgate.netrsc.org

The Ugi Deprotection-Cyclization (UDC) strategy is a widely used and robust method for synthesizing heterocycles. nih.govrsc.org This approach involves using one of the Ugi components that bears a protected functional group. nih.govepdf.pub A common choice is an amine or carboxylic acid protected with a group that is stable to the Ugi reaction conditions but can be easily removed afterward, such as the tert-butyloxycarbonyl (Boc) group. epdf.pub

The general sequence is as follows:

Ugi Reaction: A standard U-4CR is performed using a substrate containing a protected nucleophile (e.g., an N-Boc-amino acid or N-Boc-diamine).

Deprotection: The protecting group on the linear Ugi product is removed, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA), to unmask a free nucleophile (e.g., an amine). beilstein-journals.orgfrontiersin.org

Cyclization: The newly liberated nucleophile attacks an electrophilic site within the same molecule (often an amide or ester), leading to the formation of a cyclic structure. nih.gov This final step can sometimes be induced by a base or heat. beilstein-journals.org

This UDC strategy, compatible with standard isocyanides like this compound, has been employed to generate vast libraries of important heterocyclic cores, including benzodiazepines, quinoxalines, and diketopiperazines. beilstein-journals.orgrsc.orgfrontiersin.org

An alternative to the UDC sequence is the Ugi Activation-Cyclization (UAC) strategy. nih.govnih.gov This method relies on the use of a "convertible isocyanide." beilstein-journals.orguni-halle.de These are specially designed isocyanides that, after incorporation into the Ugi product, can be chemically "activated" to become a good leaving group or an electrophilic center, thereby promoting cyclization. nih.govbeilstein-journals.org

For example, an isocyanide might contain a substructure that, upon treatment with acid or another reagent, is cleaved to reveal a carboxylic acid or an activated amide. nih.govbeilstein-journals.org This newly formed group can then react with a nucleophile present elsewhere in the molecule. nih.gov While this is a powerful technique for generating complexity, it inherently requires the use of these specialized isocyanides rather than standard alkyl isocyanides like this compound. epdf.pub However, in certain protocols, even simple alkyl isocyanides can be part of a cyclization strategy where the activation occurs at a different position in the Ugi adduct, sometimes under thermal conditions, to form heterocyles like diketopiperazines. epdf.pub

Strategies for Post-MCR Cyclization and Complexity Generation

Combined Deprotection/Activation-Cyclization (UDAC) Methodologies

The synthesis of complex cyclic peptidomimetics often utilizes sequential strategies following isocyanide-based multicomponent reactions (IMCRs). Among these, the Ugi Deprotection/Activation-Cyclization (UDAC) methodology represents a sophisticated approach that combines both deprotection and activation steps to facilitate the final ring closure. beilstein-journals.orgbeilstein-journals.org

In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a linear α-acylamino amide adduct. wikipedia.orgorganic-chemistry.org To achieve cyclization, bifunctional substrates are often incorporated. This can involve:

Ugi Deprotection-Cyclization (UDC): A protecting group on one of the Ugi adduct's side chains is removed, revealing a nucleophilic group that can attack an electrophilic site within the same molecule to form a cyclic product. For instance, the use of N-Boc protected amino acids allows for subsequent deprotection and cyclization. beilstein-journals.orgnih.gov

Ugi Activation-Cyclization (UAC): This strategy employs a 'convertible' isocyanide. After the initial Ugi reaction, the isocyanide-derived group is activated (e.g., by acidic treatment) and cleaved, which initiates the cyclization cascade. beilstein-journals.org

The UDAC methodology is a powerful variant that integrates both of these principles. beilstein-journals.org While many examples in the literature utilize convertible isocyanides or other specialized isocyanides for these cyclization strategies, the fundamental Ugi reaction can readily employ simpler alkyl isocyanides like this compound. The resulting linear peptide backbone would then require appropriately placed functional groups, introduced via the other three components, to enable a subsequent deprotection and/or activation step for cyclization. For example, a research group reported an Ugi-Deprotection–Cyclization strategy to produce γ-lactams, demonstrating the utility of such post-Ugi transformations. beilstein-journals.orgbeilstein-journals.org

Design of Novel Isocyanide-Based MCRs

The versatility of the isocyanide functional group continues to drive the development of novel multicomponent reactions (MCRs) beyond the classical Ugi and Passerini reactions. frontiersin.org These new methodologies expand the accessible chemical space and allow for the synthesis of unique molecular scaffolds. Isocyanides like this compound are valuable C1 building blocks in these discoveries due to their reactivity and ability to introduce specific steric and electronic properties into the final product. nih.gov

One example of a well-established, yet still evolving, MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a three-component reaction between an aldehyde, an amine (typically a 2-aminoheterocycle), and an isocyanide to produce substituted imidazo-fused heterocycles. Research has shown that various isocyanides, including the constitutional isomer of this compound, 1-isocyanobutane, can be successfully employed in the GBB reaction to synthesize libraries of potential therapeutic agents, such as Hsp90 inhibitors. rsc.org

The following table presents data from a study on the GBB reaction, illustrating the successful incorporation of 1-isocyanobutane. This suggests the high potential for this compound to participate in similar transformations.

| Aldehyde Component | Amine Component | Isocyanide Component | Product Yield |

| 2-Phenylacetaldehyde | Compound 6 | 1-Isocyanobutane | 83% |

| 2-Phenylacetaldehyde | Compound 2 | 1-Isocyanobutane | 79% (as trifluoroacetate (B77799) salt) |

Data sourced from a study on the synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines. rsc.org

Alpha-Addition Reactions of Isocyanides

A fundamental reaction of isocyanides is the α-addition, where the isocyanide carbon atom undergoes a formal addition to both an electrophile and a nucleophile simultaneously. beilstein-journals.orgbeilstein-journals.org The Passerini three-component reaction (P-3CR) is a classic example of this reactivity, combining a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. beilstein-journals.orgmdpi.com

The generally accepted mechanism for the Passerini reaction involves the following key steps:

Formation of a hydrogen-bonded adduct between the carbonyl compound and the carboxylic acid.

Nucleophilic attack of the isocyanide carbon on the electrophilic carbonyl carbon, concurrent with the attack by the carboxylic acid's oxygen. This constitutes the α-addition step, forming a reactive α-adduct intermediate. beilstein-journals.orgbeilstein-journals.org

An intramolecular acyl transfer (Mumm rearrangement) from the oxygen to the nitrogen atom furnishes the stable α-acyloxy amide product. wikipedia.org

Cycloaddition Chemistry of Isocyanides

Isocyanides are versatile partners in cycloaddition reactions, acting as one-carbon components to construct a variety of heterocyclic systems.

[4+1] Cycloaddition Reactions

In a [4+1] cycloaddition, the isocyanide provides one atom to a four-atom conjugated system, leading to the formation of a five-membered ring. This strategy has become an indispensable tool for synthesizing a wide range of functionalized heterocycles, including pyrroles, imidazoles, furans, and oxazoles. rsc.org These reactions proceed through the formal cycloaddition of the isocyanide with diverse electrophilic substrates such as azadienes, oxadienes, vinyl ketenes, and α,β-unsaturated nitro compounds. rsc.org The unique electronic nature of the isocyanide carbon allows it to react with the termini of the 4π-electron system, leading to the heterocyclic core after subsequent rearrangement or stabilization steps. The use of this compound in these reactions allows for the incorporation of a sec-butyl substituent on the resulting heterocycle.

Integration with Click Chemistry (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

A powerful strategy in modern synthetic chemistry involves combining the efficiency of multicomponent reactions with the robustness of click chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. beilstein-journals.org

This approach often involves an initial Ugi reaction where one of the components (the amine, carboxylic acid, or aldehyde) contains either an azide or an alkyne functionality. The resulting linear Ugi adduct, which can be synthesized using this compound as the isocyanide component, is then subjected to an intramolecular or intermolecular CuAAC reaction. This Ugi-Click combination strategy is highly effective for synthesizing complex structures, including macrocyclic peptidomimetics where the triazole ring serves as a stable and biocompatible amide bond isostere. beilstein-journals.orgbeilstein-journals.org The physicochemical similarities between the triazole unit and the amide bond, such as planarity and dipole moment, make this a valuable linkage in medicinal chemistry. beilstein-journals.org

Transition-Metal Catalyzed Transformations of Isocyanides

The reactivity of this compound is significantly modulated through its interaction with transition metals. In organometallic chemistry, isocyanides serve as versatile ligands and reactive C1 building blocks. nih.gov Coordination to a metal center alters the electronic distribution of the isocyano group, enabling reaction pathways that are otherwise inaccessible. nih.gov

Transition-metal catalyzed reactions involving isocyanide insertion are particularly powerful for forming new carbon-carbon and carbon-nitrogen bonds. sioc-journal.cn While palladium has been extensively used, there is growing interest in catalysts based on more earth-abundant base metals like cobalt. nih.govsioc-journal.cn

Research has demonstrated that various isocyanides, including the related 1-isocyanobutane, can undergo palladium-catalyzed insertion and cyclization reactions. For example, in the synthesis of phenanthridinones from N-sulfonyl-2-aminobiaryls, 1-isocyanobutane was shown to be a successful substrate. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions of azides with isocyanides have been developed to synthesize unsymmetrical carbodiimides, showcasing broad substrate scope including unactivated alkyl isocyanides. rsc.org These examples strongly suggest that this compound would be a viable and reactive component in a wide range of such transition-metal catalyzed transformations. google.com

Palladium-Catalyzed Cross-Coupling of Azides with Isocyanides

A notable and efficient transformation involving isocyanides is the palladium-catalyzed cross-coupling reaction with azides, which provides a general and effective pathway to synthesize unsymmetrical carbodiimides. rsc.orgrsc.org This methodology demonstrates broad applicability, accommodating not only aryl azides but also unactivated benzyl (B1604629) and alkyl azides. rsc.orgresearchgate.net The reaction is significant for its ability to create C-N bonds and can be integrated into tandem or domino reaction sequences to build more complex nitrogen-containing heterocyclic structures, such as quinazolin-4(3H)-ones. rsc.orgnih.gov

The proposed mechanism for this transformation involves several key stages: rsc.orgnih.gov

Coordination: The process begins with the formation of a coordination complex between the palladium(0) catalyst and both the azide and the isocyanide reactant. nih.gov

Nitrene Formation: This is followed by the extrusion of dinitrogen (N₂) from the azide, which generates a palladium-nitrene intermediate. rsc.orgnih.gov

Isocyanide Insertion: The isocyanide, such as this compound, then inserts into the palladium-nitrene bond. rsc.org

Reductive Elimination: The final step is a reductive elimination event that releases the unsymmetrical carbodiimide (B86325) product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. rsc.org

While specific studies focusing exclusively on this compound in this reaction are not prevalent, the general mechanism is well-established for a wide range of alkyl isocyanides, highlighting its versatility.

Hydrosilylation Reactions Mediated by Isocyanide Ligands or Reactants

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a pivotal process in organosilicon chemistry. Isocyanides, including this compound, can function as crucial ligands in the metal complexes that catalyze these reactions. google.comgoogle.com The role of the isocyanide ligand is to modulate the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. fiveable.me

Research in this area increasingly focuses on sustainable chemistry, aiming to replace precious metal catalysts with complexes based on more earth-abundant metals like iron, cobalt, and nickel. unl.pt In this context, isocyanides serve as effective, tunable ligands. For instance, a patented system utilizes this compound as a ligand in a cobalt-carboxylate catalyzed hydrosilylation reaction, demonstrating its practical application in the field. google.com

Other Organometallic Catalytic Processes

The utility of this compound and similar isocyanides extends to a variety of other organometallic catalytic processes, largely due to the isocyano group's character as a σ-donor and π-acceptor ligand, electronically analogous to carbon monoxide. rsc.orgmdpi.com

Insertion Reactions: Isocyanides readily participate in insertion reactions. A notable example is the palladium-catalyzed carbonylative Sonogashira coupling, where an isocyanide like tert-butyl isocyanide (structurally similar to this compound) can act as a less hazardous substitute for carbon monoxide gas. organic-chemistry.org This process involves the insertion of the isocyanide into a palladium-carbon bond, ultimately leading to the formation of alkynyl imines. organic-chemistry.org

Photo-Catalyzed Reactions: In the realm of photochemistry, photoexcited palladium complexes have been shown to catalyze the three-component insertion of isocyanides into inactivated alkyl iodides. The steric profile of the isocyanide is a critical factor in these reactions; excessive steric hindrance can impede the interaction between reactants and halt the catalytic cycle. mdpi.com

Alkene Isomerization: Organometallic complexes are also employed as homogeneous catalysts for alkene isomerization, a process that shifts a double bond within a molecule. libretexts.orgumb.edu A common mechanism involves the insertion of an alkene into a metal-hydride bond, forming a metal-alkyl intermediate, which then rearranges to the isomerized product. libretexts.org

The table below summarizes key organometallic reactions where isocyanides like this compound play a role.

Table 1: Organometallic Reactions Involving Isocyanides

| Reaction Type | Metal Catalyst (Example) | Role of Isocyanide | Product Class |

|---|---|---|---|

| Azide-Isocyanide Cross-Coupling | Palladium (Pd) | Reactant | Unsymmetrical Carbodiimides |

| Hydrosilylation | Cobalt (Co), Iron (Fe) | Ligand | Organosilanes |

| Carbonylative Coupling | Palladium (Pd) | Reactant (CO surrogate) | Alkynyl Imines |

| Photo-insertion | Palladium (Pd) | Reactant | Secondary Amides |

Radical and Electron Transfer Reactions Involving Isocyanides

Isocyanides are also reactive partners in reactions proceeding through radical and electron transfer mechanisms, where they can be either formed as products or act as precursors to key radical intermediates.

Photo-NOCAS Reactions and the Formation of Isocyanide Products

The Photo-NOCAS (Photochemical Nucleophile-Olefin Combination, Aromatic Substitution) reaction is a powerful method for forming complex molecules through a photo-induced electron transfer (PET) process. nih.govcdnsciencepub.com In certain variations of this reaction, isocyanides can be generated as products.

For example, when 2,3-dimethyl-2-butene (B165504) undergoes a Photo-NOCAS reaction in the presence of 1,4-dicyanobenzene and a cyanide anion nucleophile, both nitrile and isonitrile adducts are formed. cdnsciencepub.com One of the identified products was 3-(4-cyanophenyl)-2,3-dimethyl-2-isocyanobutane. cdnsciencepub.com The selectivity between nitrile and isonitrile formation is thought to be governed by the Hard-Soft-Acid-Base (HSAB) principle, which dictates the preferred site of attack for the ambidentate cyanide nucleophile. cdnsciencepub.com

Stability and Kinetic Control of Radical Intermediates

In radical reactions, the stability of the intermediate species is paramount in determining the reaction's outcome. The established order of radical stability (tertiary > secondary > primary) is a guiding principle. stackexchange.com This concept is critical in understanding the regioselectivity of radical additions to isocyanides or the formation of isocyanide-containing radicals.

Regioselectivity: In Photo-NOCAS reactions involving unsymmetrical alkenes, the cyanide or isocyanide nucleophile preferentially adds to the less sterically hindered end of the alkene radical cation. This pathway leads to the formation of the more highly substituted, and therefore more stable, β-isocyanoalkyl radical intermediate. cdnsciencepub.com

Imidoyl Radicals: The addition of heteroatom-centered radicals to the isocyano carbon generates imidoyl radical intermediates. beilstein-journals.org The subsequent fate of these intermediates, such as intramolecular cyclization to form phenanthridines, is a key step in the synthesis of nitrogen-containing heterocycles. beilstein-journals.org

Kinetic vs. Thermodynamic Control: The distribution of products in these reactions can be under either kinetic or thermodynamic control. stackexchange.com Kinetic control, favored at lower temperatures, means the product ratio is determined by the activation energies of the competing pathways. stackexchange.com Thermodynamic control implies that the reaction is reversible, and the final product distribution reflects the relative stabilities of the products themselves. stackexchange.com For many radical processes, both control mechanisms often favor the formation of the same, most stable product. stackexchange.com

Computational studies, such as high-level ab initio molecular orbital calculations, have been employed to probe the relative stabilities of these β-isocyanoalkyl radical intermediates, providing deeper insight into the factors governing these reactions. cdnsciencepub.com

Advanced Applications of 2 Isocyanobutane and Isocyanide Chemistry

Complex Molecule Synthesis in Organic Chemistry

Isocyanide-based multicomponent reactions have become indispensable in the construction of complex molecular architectures. nih.govnih.gov These reactions, which involve the combination of three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govfu-berlin.denih.gov The Passerini and Ugi reactions are cornerstone examples of isocyanide-based MCRs, providing access to a wide array of functionalized compounds. mdpi.comnih.govresearchgate.net

Diversified Synthesis of N-Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. rsc.org Isocyanides have proven to be invaluable building blocks for the synthesis of a diverse range of N-heterocycles, including pyrroles, indoles, and quinolines. nih.gov The unique reactivity of the isocyano group facilitates several synthetic strategies for constructing these scaffolds. nih.gov

Isocyanide-based multicomponent reactions, such as the Ugi and Groebke-Blackburn-Bienaymé reactions, are particularly effective for generating highly substituted N-heterocyclic frameworks. nih.govnih.gov For instance, the Groebke-Blackburn-Bienaymé reaction, a three-component reaction of an aldehyde, an amine, and an isocyanide, can be utilized to produce imidazo[1,2-a]pyridines and related structures. nih.gov Furthermore, post-condensation modifications of the initial MCR products allow for even greater diversification of the resulting heterocyclic scaffolds. nih.gov

Recent methodologies have also explored transition-metal and oxidant-free approaches for the synthesis of N-heterocycles using isocyanides. rsc.org One such strategy involves the activation of isocyanides with a silicon-based Lewis acid system, enabling the construction of quinazolinones, benzimidazoles, and benzothiazoles from appropriate amino-based binucleophiles. rsc.org These methods offer mild reaction conditions and a broad tolerance for various functional groups, expanding the toolkit for N-heterocycle synthesis. rsc.org

The synthesis of N-heterocycles using isocyanides often presents advantages over traditional methods due to enhanced convergence and operational simplicity. nih.gov Continuous flow chemistry has also been employed to optimize the synthesis of N-heterocyclic compounds from isocyanides, offering improved regioselectivity and yields in some cases. whiterose.ac.uk

Strategic Utility in Total Synthesis

The efficiency and ability of isocyanide-based multicomponent reactions to rapidly assemble complex molecular structures have made them valuable tools in the total synthesis of natural products. nih.govresearchgate.net The Ugi and Passerini reactions, in particular, have been strategically employed to construct key intermediates and introduce significant molecular complexity in a single step. mdpi.comresearchgate.net This approach significantly shortens synthetic sequences compared to traditional multi-step methods. mdpi.com

A notable example is the formal total synthesis of (±)-aspidofractinine, where an N-iodosuccinimide-mediated spirocyclization of a tryptamine-derived isocyanide was a key step. nih.gov This reaction generated a spiroindolenine with both an imine and an imidoyl iodide, which served as versatile handles for subsequent chemical transformations. nih.gov Another example is the synthesis of 4-epi-bengamide E, which utilized a diastereoselective Passerini reaction as a crucial step. mdpi.com

The application of isocyanide chemistry in total synthesis is not limited to well-known MCRs. Novel isocyanide-based macrocyclization methods are also being developed and applied to the synthesis of bioactive natural products. snf.ch The ability to generate complex scaffolds from readily available starting materials underscores the strategic importance of isocyanides in this field. researchgate.net

Assembly of Small Molecules, Polymers, and Nanostructures

The utility of isocyanide chemistry extends beyond the synthesis of discrete small molecules to the assembly of larger, functional structures such as polymers and nanostructures. frontiersin.org Isocyanide-based multicomponent reactions are increasingly being applied in polymer science to create novel materials with unique properties. frontiersin.org

Polymers: Isocyanide-based polymerization can be achieved through various methods, including step-growth and living polymerizations. researchgate.netnih.gov For instance, Passerini and Ugi polymerizations, which are multicomponent polymerizations, have been developed to synthesize functional polymers. researchgate.net These reactions allow for the incorporation of diverse functional groups into the polymer backbone. nih.gov A concept termed "multi-component spiropolymerization" has also been developed for the preparation of spiropolymers in a one-pot reaction. nih.govacs.org

Living polymerization of isocyanides, catalyzed by alkyne-Pd(II) complexes, has enabled the synthesis of well-defined topological polyisocyanides, such as hybrid block copolymers, bottlebrush polymers, and core cross-linked star polymers. nih.gov These polymers can exhibit interesting properties, such as helical structures and self-sorting behavior. nih.gov

Nanostructures: The self-assembly of isocyanide-containing polymers can lead to the formation of various nanostructures. For example, the combination of living isocyanide polymerization with other polymerization techniques has been used to create organic/inorganic hybrid nanoparticles with polyisocyanide-grafted surfaces. nih.gov These nanoparticles have shown potential in chiral recognition and resolution. nih.gov

Furthermore, asymmetric polymerization-induced crystallization-driven self-assembly (PI-CDSA) of helical, rod-coil poly(aryl isocyanide) block copolymers has been used to construct a variety of chiral nanostructures, including 1D twisted nanofibers, 2D hexagonal nanosheets, and 3D twisted spirangles. chemrxiv.org This demonstrates the ability to translate molecular chirality to macroscopic structures. chemrxiv.org

Principles of Diversity-Oriented Synthesis (DOS) in Isocyanide Chemistry

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse collections of small molecules, which can be used to explore broad regions of chemical space and identify compounds with novel biological functions. nih.govscispace.com A key principle of DOS is the generation of skeletal diversity, in addition to substituent and stereochemical diversity. cam.ac.uk

Isocyanide-based multicomponent reactions are exceptionally well-suited for DOS because they allow for the rapid assembly of complex scaffolds from a set of simple starting materials. researchgate.netfrontiersin.org The Ugi and Passerini reactions, for example, can generate significant molecular diversity in a single step, making them ideal for a "star-burst" approach to library synthesis. researchgate.net In this approach, a central, pluripotent starting material is subjected to a multicomponent reaction with various partners to generate a library of diverse compounds. researchgate.net

The products of isocyanide-based MCRs can also serve as versatile intermediates for further diversification through post-condensation transformations. frontiersin.org These subsequent reactions can introduce new ring systems and functional groups, further expanding the structural diversity of the compound library. nih.govnih.gov For example, a library of five-membered heterocycles was prepared through a base-mediated rearrangement of α-acyloxyacrylamides, which were initially formed in a Passerini-like multicomponent reaction. nih.gov

The combination of multicomponent reactions with subsequent diversity-generating reactions allows for the efficient exploration of novel chemical scaffolds, a central goal of DOS. mdpi.com This approach has been successfully applied to generate libraries of macrocycles and other complex heterocyclic systems. cam.ac.ukmdpi.com

Contributions to Medicinal Chemistry and Drug Discovery

The ability of isocyanide-based multicomponent reactions to rapidly generate large and diverse compound libraries has had a significant impact on medicinal chemistry and drug discovery. fu-berlin.demdpi.com This approach accelerates the process of identifying and optimizing lead compounds for various therapeutic targets. fu-berlin.deresearchgate.net

High-Throughput Generation of Compound Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, requiring access to large and structurally diverse compound libraries. fu-berlin.de Isocyanide-based multicomponent reactions are ideal for this purpose, as they allow for the rapid, one-pot synthesis of vast numbers of compounds from a small set of starting materials. nih.govresearchgate.netresearchgate.net

The Ugi and Passerini reactions are frequently employed to generate libraries of peptidomimetics and other drug-like molecules. nih.govresearchgate.net By systematically varying the aldehyde, amine (for the Ugi reaction), carboxylic acid, and isocyanide components, chemists can create extensive libraries with diverse substitution patterns. researchgate.net This combinatorial approach is highly efficient and cost-effective for populating screening collections. nih.gov

The products of these reactions often serve as scaffolds for further chemical modification, allowing for the creation of even more complex and diverse libraries. frontiersin.org Solid-phase synthesis techniques have also been adapted for isocyanide-based MCRs, which facilitates the purification of library members and can help mitigate the characteristic odor of isocyanides. mdpi.com The application of these methods has led to the discovery of new antimicrobial agents and compounds active against a variety of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. mdpi.comresearchgate.net

Design and Synthesis of Peptide Mimics (Peptidomimetics)

The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern medicinal chemistry, aiming to overcome the limitations of peptide-based drugs, such as poor stability and bioavailability. 2-Isocyanobutane, also known as tert-butyl isocyanide, is a pivotal reagent in this field, primarily through its application in isocyanide-based multicomponent reactions (IMCRs). nih.govbeilstein-journals.org These reactions are highly valued for their ability to generate complex, peptide-like molecules in a single step from multiple simple starting materials. nih.gov

The most prominent IMCRs involving this compound are the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). mdpi.commdpi.com

The Ugi Reaction : This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govmdpi.com These products possess a central bis-amide structure that closely resembles the peptide backbone, making the Ugi reaction a powerful tool for creating peptidomimetics. mdpi.commdpi.com The use of this compound is common due to its steric bulk and reactivity. For instance, in a chemoenzymatic tandem reaction involving an oxidation-Ugi sequence, the use of tert-butyl isocyanide resulted in the synthesis of a specific peptidomimetic with a 33% yield. nih.gov Researchers have also employed this compound in Ugi reactions to synthesize spiro derivatives and other oligopeptide analogues. mdpi.com

The Passerini Reaction : This reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-hydroxy carboxamides. mdpi.combeilstein-journals.org While not producing a direct peptide backbone mimic, the resulting scaffolds are valuable for designing peptidomimetics with diverse functionalities. beilstein-journals.org

A significant strategy in peptidomimetic design is the Ugi/Click reaction approach. In one such method, an Ugi reaction is performed with chloroacetic acid, various aldehydes and amines, and tert-butyl isocyanide. nih.govbeilstein-journals.org The resulting product undergoes a subsequent reaction with sodium azide (B81097), followed by a "Click" reaction to form triazole-linked peptidomimetics, where the triazole ring acts as an amide bond isostere. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 1: Application of this compound in Ugi Reaction for Peptidomimetic Synthesis

| Reaction Type | Other Key Reactants | Resulting Product | Reported Yield | Reference |

|---|---|---|---|---|

| Chemoenzymatic Tandem Oxidation-Ugi | Primary alcohol (oxidized to aldehyde), amine, phenylacetic acid | α-acylamino amide (peptidomimetic 6l) | 33% | nih.gov |

| Ugi-5C-4CR | Spiro[thiazolidine/oxazoline-aldehyde], α-amino acid hydrochloride | Oligopeptide analogue | 20-85% | mdpi.com |

| Ugi/Click Reaction | Chloroacetic acid, aldehyde, amine, sodium azide | Triazole-linked peptidomimetic | N/A | nih.govbeilstein-journals.org |

| Ugi-tetrazole/Ugi Reaction | Aldehyde, α-amino acid, sodium azide | Tetrazolo peptidomimetics | Good | mdpi.com |

Synthesis of Beta-Lactam Derivatives for Pharmacological Research

The β-lactam ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins, and is also found in inhibitors of enzymes like serine proteases and HIV-1 protease. beilstein-journals.orgenamine.net The synthesis of novel β-lactam derivatives is a continuous effort in pharmacological research. This compound has proven to be a particularly effective reagent in the synthesis of these crucial heterocyclic compounds.

Ugi four-center, three-component reactions (U-4C-3R) that start with β-amino acids are an efficient method for producing β-lactams. beilstein-journals.org Research has shown that the choice of isocyanide is critical for the success of these reactions. A study on the synthesis of β-lactams from Ugi adducts demonstrated that the best yields were achieved when tert-butyl isocyanide was used as the isocyanide component. ensta-paris.fr This trend is attributed to the steric hindrance of the tert-butyl group, which favors the desired cyclization pathway. ensta-paris.fr

Furthermore, in the synthesis of bicyclic β-lactams in an aqueous medium, the use of the bulky tert-butyl isocyanide as a starting material led to significant increases in both reaction yield and diastereoselectivity. rsc.org This highlights the advantageous role of this compound's structure in controlling the stereochemical outcome of complex reactions. In addition to its role in multicomponent reactions, this compound also serves as a mild esterification reagent in the chemistry of β-lactam antibiotics. enamine.net

Table 2: Efficacy of this compound in β-Lactam Synthesis

| Reaction System | Key Reactants | Role of this compound | Key Finding | Reference |

|---|---|---|---|---|

| Ugi Adduct Cyclization | Ugi adducts from aromatic aldehydes, diiodomethane, NaH/DMSO | Isocyanide component in Ugi adduct formation | Best yields of β-lactams obtained with tert-butyl isocyanide. | ensta-paris.fr |

| U-4C-3R in Water | Bicyclic β-amino acids, aldehydes | Isocyanide reactant | Noteworthy increase in diastereoselectivity and higher yields compared to other isocyanides. | rsc.org |

| General β-Lactam Chemistry | β-Lactam precursors | Mild esterification reagent | Useful for modifying β-lactam antibiotics like penicillins and cephalosporins. | enamine.net |

Elucidation of Biological Mechanisms of Action via Isocyanide-Derived Compounds

Isocyanide-derived compounds, including those synthesized using this compound, are valuable tools for elucidating biological mechanisms. researchgate.net Their utility stems from their diverse biological activities and their application as molecular probes for studying biomolecules in their native environments. researchgate.netnih.gov

Many natural products containing the isonitrile functional group exhibit potent antibacterial, antifungal, or anticancer properties. researchgate.netacs.org The synthesis of these natural products and their analogues, often through isocyanide-based multicomponent reactions, allows researchers to study structure-activity relationships and probe their molecular targets. researchgate.net For example, the study of xanthocillin, a natural isocyanide, has helped to elucidate its mechanism of action, which involves the inhibition of iron-bound heme. nih.gov

The most direct way isocyanide-derived compounds are used to study biological mechanisms is through their role in chemical biology and bioorthogonal chemistry. researchgate.net By attaching an isocyanide group to a molecule of interest (like a drug or a metabolite), or by incorporating it directly into a protein, scientists can track the molecule's journey through a cell, identify its binding partners, and observe its effects in real-time. frontiersin.orgresearchgate.net The unique reactivity of the isocyanide group allows it to be selectively tagged with a reporter molecule (e.g., a fluorophore) through a bioorthogonal reaction, effectively shining a light on the biological process under investigation. researchgate.netnih.gov This strategy is critical for validating drug targets and understanding the complex pathways of cellular function and disease. researchgate.netkaust.edu.sa

Chemical Biology and Bioorthogonal Ligation Strategies

Chemical biology relies on chemical tools to study and manipulate biological systems. A key concept in this field is bioorthogonal chemistry, which involves chemical reactions that can occur within a living system without interfering with its native biochemical processes. wikipedia.org The isocyanide functional group has emerged as a powerful tool in this area. nih.govnih.gov

Isocyanide Functionalities in Bioorthogonal Labeling of Biomolecules

The isocyano group is considered a promising bioorthogonal handle due to a combination of advantageous properties. researchgate.netnih.gov It is exceptionally small, with a bond length of only 1.17 Å, which minimizes structural and functional perturbation of the biomolecule it is attached to. researchgate.netnih.gov Furthermore, the isocyanide group is stable under physiological conditions and does not typically react with the functional groups naturally present in cells, ensuring its chemical orthogonality. nih.govmdpi.com

Isocyanides can participate in biomolecule labeling through several strategies, including multicomponent reactions, metal chelation, and two-component bioorthogonal reactions. researchgate.netnih.govnih.gov Among these, the [4+1] cycloaddition reaction between an isocyanide and a tetrazine has been extensively studied and is a cornerstone of isocyanide bioorthogonal chemistry. frontiersin.orgnih.govnih.gov This reaction is characterized by:

High Reactivity and Favorable Kinetics : The reaction proceeds rapidly at low, physiologically relevant concentrations. nih.gov

Selectivity : It reacts specifically with the tetrazine partner, ignoring other cellular components. researchgate.netnih.gov

Fluorogenic Potential : The reaction can be designed to be "turn-on," where a non-fluorescent tetrazine-quenched fluorophore becomes brightly fluorescent upon reaction with the isocyanide, enabling live-cell imaging. researchgate.netnih.govrsc.org

Researchers have designed unnatural amino acids containing a tert-butyl isocyano group, which can be incorporated into proteins to serve as a handle for this precise labeling technology. frontiersin.orgnih.gov

Methodologies for Introducing Isocyano Groups into Biomacromolecules

While classical organic synthesis offers several methods for creating small molecules with isocyano groups—such as the dehydration of formamides or the Hoffman carbylamine reaction—these conditions are generally too harsh for use with complex biomolecules like proteins. nih.govfrontiersin.orgresearchgate.netacs.org Therefore, specialized strategies have been developed to introduce the isocyanide functionality into macromolecules site-specifically.

The predominant method for proteins is genetic code expansion . nih.govnih.govfrontiersin.org This powerful technique allows for the incorporation of non-canonical amino acids (ncAAs) bearing an isocyano group directly into the polypeptide chain during protein synthesis. researchgate.netmdpi.com A specific example is the design of a tert-butyl isocyano group-conjugated lysine (B10760008) (NCibK). frontiersin.orgnih.govfrontiersin.org An engineered transfer RNA (tRNA) and its cognate aminoacyl-tRNA synthetase are used to recognize a specific codon (often a stop codon like the amber codon) and insert the isocyano-containing amino acid at that precise location in the protein sequence. mdpi.comfrontiersin.org This provides exquisite control over the placement of the bioorthogonal handle.

For other biomacromolecules like carbohydrates, metabolic engineering strategies have been developed. frontiersin.org This involves feeding cells modified monosaccharides that contain an isocyano group. These sugars are then processed by the cell's metabolic machinery and incorporated into cell-surface glycans, which can then be labeled using bioorthogonal reactions. frontiersin.org

Polymer and Materials Science Applications

The unique reactivity and structural properties of this compound extend its utility into the realm of polymer and materials science. chemimpex.comsolubilityofthings.com Isocyanides, including this compound, serve as monomers for the synthesis of a unique class of polymers known as poly(isocyanides) or poly(iminomethylenes). ru.nlfrontiersin.org

These polymers are notable for their rigid, rod-like helical structure, which arises from restricted rotation around the single bonds of the polymer backbone. ru.nlru.nlnih.gov The polymerization is typically catalyzed by transition metal complexes, with Nickel(II) and Palladium(II) catalysts being widely used. ru.nlnih.govacs.org More recently, rare-earth metal catalysts have also been shown to be effective. e3s-conferences.org

Key findings and applications in this area include:

Controlled Polymerization : The discovery of alkyne-Palladium(II) catalysts has enabled the living polymerization of isocyanides, which allows for the precise synthesis of helical polyisocyanides with controlled molecular weights and low dispersity. nih.govacs.org

Chiral Materials : The polymerization of achiral isocyanide monomers can produce a racemic mixture of left- and right-handed helical polymers. ru.nl However, by using chiral catalysts, it is possible to achieve asymmetric polymerization, yielding polymers with a predominance of one screw sense (either P- or M-helices). ru.nlacs.org These optically active helical polymers have significant potential in applications such as chiral recognition and the enantiomeric separation of other molecules. nih.govacs.org

Advanced Materials : Beyond simple homopolymers, this compound is used to create more complex materials. It is a component in multicomponent polymerization reactions, such as those based on the Passerini reaction, to synthesize multi-block copolymers. researchgate.net It is also used in the development of specialty coatings and materials with enhanced properties like durability. chemimpex.com The resulting polymers can be used to create organic/inorganic hybrid nanoparticles and core cross-linked star polymers with unique topological structures. nih.gov

Table 3: Catalytic Systems for Polymerization of Isocyanides

| Catalyst System | Monomer Type | Key Features of Polymerization/Polymer | Potential Applications | Reference(s) |

|---|---|---|---|---|

| Nickel(II) Salts | Achiral Isocyanides (e.g., this compound) | Forms rigid helical polymers (polyiminomethylenes). Can be resolved into P and M helices. | Chiral materials | ru.nlru.nl |

| Alkyne-Palladium(II) Complexes | Alkyl and Aryl Isocyanides | Living polymerization, controlled molecular weight, low dispersity, high tacticity. | Chiral recognition, enantiomer separation, hybrid nanoparticles | nih.govacs.org |

| N-Heterocyclic Carbene-Ligated Scandium Complex | Aryl Isocyanides | High catalytic activity, produces optically active polymers from chiral monomers. | Functional materials | e3s-conferences.org |

Synthesis and Functionalization of Novel Polymeric and Soft Materials

The versatility of isocyanides, including this compound, is prominently displayed in their application to polymer science through multicomponent reactions (MCRs). nih.gov The Passerini and Ugi reactions, which are cornerstone IMCRs, provide an efficient and modular platform for synthesizing a wide array of polymers and for the post-polymerization functionalization of macromolecules. nih.govfishersci.co.uk

The Ugi four-component reaction (U-4CR) involves an isocyanide, an amine, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone). uni.lu This reaction's modularity allows for the incorporation of diverse chemical functionalities into a single product, making it an ideal method for creating functional polymers. nih.govnih.gov For instance, by choosing monomers that contain the appropriate functional groups, the Ugi reaction can be used as a polymerization technique itself, leading to the formation of complex polymer backbones. nih.gov

A specific example of this approach is the synthesis of novel fluorosurfactants, a type of soft material. In one study, a positively charged fluorosurfactant, named M4SURF, was synthesized using a multicomponent Ugi reaction. labsolu.ca The reaction involved 1-isocyanobutane (an isomer of this compound), a PEG diamine, N-Boc-2-aminoacetaldehyde, and a fluorinated carboxylic acid (KRYTOX FSH). labsolu.ca The resulting surfactant was designed to self-assemble at the interface of water-in-oil droplets, demonstrating the power of IMCRs to create soft materials with tailored interfacial properties. labsolu.ca The synthesis proceeded by reacting the components, followed by a deprotection step using 2,2,2-trifluoroacetic acid . labsolu.ca

Similarly, the Passerini three-component reaction (P-3CR) , which combines an isocyanide, a carboxylic acid, and a carbonyl compound, is used to synthesize α-acyloxycarboxamides. uni.lufishersci.ca This reaction has been adapted for polymer synthesis, allowing for the creation of sequence-defined oligomers and periodic polymers by carefully selecting the reacting components. fishersci.co.uk

The history of isocyanides dates back to their discovery from the reaction between allyl iodide and silver cyanide . uni.lu The synthesis was later refined using the reaction of primary amines with chloroform (B151607) and a base. uni.lu This rich history has led to a deep understanding of isocyanide reactivity, enabling their use in advanced applications like the synthesis of functional polymers and soft materials. nih.govamericanelements.com The ability to use isocyanides in radical reactions and with organometallic reagents further expands their utility in creating diverse material scaffolds. nih.govamericanelements.com

Structure-Property Relationships in Isocyanide-Derived Materials

The macroscopic properties of materials derived from isocyanides are intrinsically linked to their molecular structure. This relationship is crucial for designing materials with specific functions. In the context of polymers, factors such as the type of isocyanate or isocyanide monomer, the symmetry of the reactants, and the resulting polymer chain conformation dictate the material's mechanical and thermal properties. wikipedia.orgrmreagents.comuni.lu

Polyisocyanides (PICs) are polymers synthesized from isocyanide monomers. Their helical chain structure gives rise to unique properties, making them suitable for creating biomimetic materials. Research into the structure-property relationship of PICs has shown that controlling the density of ligands attached to the polymer backbone can modulate the viscoelasticity of the resulting hydrogels. wikipedia.org This control over mechanical properties is essential for applications in tissue engineering and as synthetic extracellular matrices.

In polyureas , which are synthesized from the reaction of diisocyanates and polyamines, the structure of the diisocyanate monomer plays a significant role in the material's final properties. uni.lu Studies have demonstrated that increasing the symmetry of the diisocyanate molecule leads to better packing of the hard segments within the polymer's microphase-separated morphology. uni.lu This enhanced ordering results in materials with a higher Young's modulus, increased hardness, and better thermal stability. uni.lu The careful selection of the isocyanate component is therefore a key strategy for tuning the mechanical performance of polyurea coatings and elastomers. uni.lu

Similarly, for polyisocyanates , which are polymers of isocyanate monomers, the conformation of the polymer chain is a critical determinant of its properties. rmreagents.com These polymers often adopt a rigid, helical conformation in solution. The stiffness of this helical backbone, influenced by the side groups of the isocyanate monomers, affects the material's behavior in applications ranging from textile fibers to advanced nanocomposites. rmreagents.cominnexscientific.com The relationship between the monomer structure and the resulting polymer stiffness and morphology is a fundamental aspect of designing isocyanate-derived materials with desired characteristics. rmreagents.cominnexscientific.com

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 2769490 |

| 1-Isocyanobutane | 76008 |

| tert-Butyl isocyanide | 23577 |

| N-Boc-2-aminoacetaldehyde | 4247255 |

| 2,2,2-Trifluoroacetic acid | 6422 |

| Poly(ethylene glycol) diamine | 254771892 |

| Silver cyanide | 10475 |

| Allyl iodide | 11166 |

Theoretical Studies and Advanced Spectroscopic Characterization of 2 Isocyanobutane

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the fundamental properties and reactivity of isocyanides like 2-isocyanobutane. These theoretical approaches provide insights that complement experimental findings and guide further research.

Quantum Chemical Calculations for Isocyanide Isomers (e.g., C5H9N stability and dipole moments)

Quantum chemical calculations are instrumental in determining the relative stabilities and electronic properties of isomers. For the C5H9N isomeric group, which includes this compound, high-level quantum chemical calculations, such as the Gaussian-4 (G4) composite method, have been employed to predict their thermodynamic properties. arxiv.orgchemsociety.org.ngresearchgate.netchemsociety.org.ngresearchgate.net

Studies have shown that nitriles are generally more stable than their corresponding isocyanide isomers. arxiv.org For instance, within the C5H9N group, tert-butylnitrile is identified as the most stable isomer. arxiv.orgresearchgate.net The relative energies of various C5H9N isomers have been calculated, providing a quantitative measure of their stability. arxiv.org These calculations also yield important electronic parameters like dipole moments, which are crucial for understanding intermolecular interactions and for predicting spectroscopic behavior. arxiv.orgchemsociety.org.ng The dipole moments for C5H9N isomers can vary significantly, influencing their potential for astronomical observation. arxiv.org

Table 1: Calculated Relative Energies and Dipole Moments of Selected C5H9N Isomers

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| tert-Butylnitrile | 0 | 4.425 |

| Isobutyl cyanide | 0.411646 | - |

| n-Butyl cyanide | 1.376128 | 4.628 |

| 2-Methylbutanenitrile | 1.618974 | - |

| tert-Butylisonitrile | 18.04592 | - |

| This compound | 20.69087 | - |

| n-Butylisocyanide | 22.27596 | - |

Data sourced from high-level quantum chemical calculations. arxiv.org

Ab Initio and DFT Studies of Reaction Mechanisms (e.g., Passerini, Ugi)

Ab initio and Density Functional Theory (DFT) calculations are pivotal in elucidating the complex reaction mechanisms of isocyanides, such as in the Passerini and Ugi multicomponent reactions. biochempress.comresearchgate.netresearchgate.netfigshare.comacs.orgresearchgate.net These computational methods allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction intermediates. biochempress.comfigshare.commdpi.comresearchgate.net

For the Passerini reaction, DFT calculations have challenged the long-held belief of a concerted mechanism, suggesting that a nitrilium intermediate is stable in solution and its formation is the rate-determining step. acs.orgresearchgate.net It has also been proposed that a second molecule of the carboxylic acid can act as a catalyst. acs.orgresearchgate.net Similarly, for the Ugi four-component reaction, DFT studies at the B3LYP/6-31+G(d,p) level of theory have investigated the mechanism and stereochemistry, highlighting the importance of intermediates like (E)-oxazolidinols and the kinetic and thermodynamic control of the isocyanide's nucleophilic attack. researchgate.net These theoretical investigations provide a clearer understanding of the reaction pathways and factors influencing stereoselectivity. researchgate.netresearchgate.net

Prediction of Reactivity and Selectivity in Isocyanide Chemistry

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions involving isocyanides. researchgate.netchemmethod.comresearchgate.netnih.govpatonlab.com By calculating various molecular descriptors, such as frontier molecular orbitals (FMO), electrostatic potentials, and reaction energies, chemists can anticipate how an isocyanide will behave in a given reaction. chemmethod.comnih.govacs.org

For example, DFT calculations can be used to predict the regioselectivity of electrophilic aromatic substitution reactions by identifying the most electron-rich positions in a molecule, which are more susceptible to electrophilic attack. researchgate.net This approach has been shown to be a reliable tool for predicting site selectivity. researchgate.net Furthermore, computational models can rationalize the influence of substituents on reaction barriers, paving the way for the development of predictive models for complex reactions like the Ugi-Smiles coupling. researchgate.net The reactivity of isocyanides can also be explored through autonomous robotic platforms driven by machine learning models that assess reactivity from experimental data. nih.gov

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for the characterization of isocyanides and for gaining insights into their reaction mechanisms. NMR and IR spectroscopy are particularly valuable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isocyanide Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isocyanides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

The isocyanide carbon atom gives a characteristic signal in the ¹³C NMR spectrum, typically in the range of 135-150 ppm, which distinguishes it from the cyanide carbon (110-120 ppm). ucl.ac.ukscience-and-fun.de The chemical shifts of the carbon atoms in this compound and related compounds are sensitive to the molecular geometry and electronic structure. ucl.ac.uknih.gov Furthermore, the coupling between the ¹³C and ¹⁴N nuclei can be observed in the ¹³C NMR spectra of isocyanides, with coupling constants (¹J(¹³C-¹⁴N)) of approximately 5 Hz for the isocyanide carbon. wikipedia.orgrsc.org This fine structure provides further confirmation of the isocyanide functional group. wikipedia.orgrsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Isocyanides and Related Groups

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Isocyanide (-N≡C) | 135 - 150 |

| Cyanide (-C≡N) | 110 - 120 |

Data from various spectroscopic resources. ucl.ac.ukscience-and-fun.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the isocyanide functional group due to its strong and characteristic absorption band. wikipedia.orgjournals.co.zaspectroscopyonline.comnih.govspectrabase.com

The stretching vibration of the -N≡C group in isocyanides gives rise to a strong absorption in the IR spectrum typically between 2165 and 2110 cm⁻¹. wikipedia.org For instance, n-butyl isocyanide exhibits this characteristic peak. nih.gov The exact position of this band can be influenced by the solvent polarity and the molecular structure. nih.govnih.gov This distinct absorption allows for the easy identification and monitoring of the isocyanide group during chemical reactions. journals.co.za

Table 3: Characteristic IR Stretching Frequencies for Isocyanides

| Functional Group | IR Stretching Frequency (cm⁻¹) |

|---|---|

| Isocyanide (-N≡C) | 2165 - 2110 |

Data from spectroscopic literature. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination is exceptionally well-suited for the analysis and identification of volatile and semi-volatile compounds such as this compound. The process involves two main stages: separation by GC followed by detection and identification by MS.

In the gas chromatograph, a sample containing the analyte is vaporized and transported by an inert carrier gas through a capillary column. The separation of components within the mixture is based on their differential partitioning between the mobile gas phase and the stationary phase coated on the column's inner walls. The retention time—the time taken for a compound to travel through the column—is a characteristic feature used for preliminary identification.

For isocyanobutane isomers, separation is primarily influenced by their boiling points. Under identical chromatographic conditions, compounds with lower boiling points are more volatile and travel through the column faster, resulting in shorter retention times. As shown in the table below, the boiling points of the butyl isocyanide isomers vary significantly with their structure, which allows for their effective separation by GC. tert-Butyl isocyanide, being the most volatile, would elute first, followed by this compound, and finally the least volatile n-butyl isocyanide.

| Compound | Structure | Boiling Point (°C) |

|---|---|---|

| tert-Butyl isocyanide | (CH₃)₃CNC | 91 °C wikipedia.orgsigmaaldrich.com |

| This compound | CH₃CH(NC)CH₂CH₃ | Not specified, but expected to be between its isomers |

| n-Butyl isocyanide | CH₃(CH₂)₃NC | 120 °C nih.gov |

Following separation by GC, the eluted molecules enter the mass spectrometer's ion source, where they are typically bombarded with high-energy electrons (Electron Ionization, EI). This process removes an electron from the molecule, creating a positively charged molecular ion (M⁺•). The molecular ion of this compound would have a mass-to-charge ratio (m/z) of 83, corresponding to its molecular weight.

These molecular ions are energetically unstable and subsequently break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a unique "chemical fingerprint" for the compound. The fragmentation pattern of this compound is dictated by its sec-butyl structure. The most probable fragmentations involve the cleavage of carbon-carbon bonds to form stable carbocations. A key fragmentation pathway is the cleavage of the C-N bond, which results in the highly stable secondary butyl cation ([C₄H₉]⁺). This fragment is anticipated to be the most abundant peak (base peak) in the spectrum. Other significant fragments arise from the loss of methyl or ethyl radicals from the molecular ion.

The table below details the predicted principal fragments for this compound in an EI-MS analysis.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 83 | Molecular Ion | [C₅H₉N]⁺• | Intact molecule minus one electron |

| 68 | [M - CH₃]⁺ | [C₄H₆N]⁺ | Loss of a methyl radical (•CH₃) |

| 57 | sec-Butyl cation (Base Peak) | [C₄H₉]⁺ | Cleavage of the C-N bond |

| 54 | [M - C₂H₅]⁺ | [C₃H₄N]⁺ | Loss of an ethyl radical (•C₂H₅) |

By matching the experimental retention time and the observed mass spectrum with those of known standards or reference libraries (like the NIST Mass Spectral Library), GC-MS allows for the confident and unambiguous identification of this compound in a sample.

Extraterrestrial and Environmental Relevance of Isocyanides, Including 2 Isocyanobutane

Detection and Analysis of Isocyanides in Geological Formations (e.g., Cordierite (B72626) Fluid Inclusions)

The study of volatile components trapped within minerals provides a unique window into the composition of fluids present during geological processes. Cordierite, a mineral known for its ability to trap various volatile compounds in its structural channels, has been a subject of such investigations. geoscienceworld.org Analysis of cordierite from pegmatites of the Kuhilal deposit in Tajikistan has revealed the presence of a diverse array of volatile substances. geoscienceworld.org

Using pyrolysis-free gas chromatography–mass spectrometry (GC–MS), researchers have identified numerous compounds, with water and carbon dioxide being the most prevalent. geoscienceworld.org Alongside these, a variety of hydrocarbons and nitrogenated compounds were detected. geoscienceworld.org Notably, among the seven nitrogenated compounds identified for the first time in natural cordierites was 1-isocyanobutane (a structural isomer of 2-isocyanobutane), demonstrating that isocyanides can be incorporated into mineral structures. geoscienceworld.org